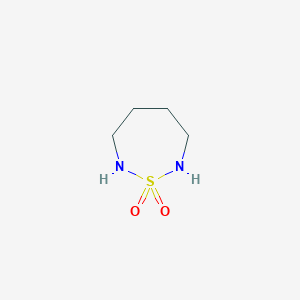

1,2,7-Thiadiazepane 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,7-thiadiazepane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c7-9(8)5-3-1-2-4-6-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWRJJUXVSAKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNS(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491284 | |

| Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-19-5 | |

| Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,7 Thiadiazepane 1,1 Dioxide and Its Derivatives

Classical Synthetic Routes to the 1,2,7-Thiadiazepane 1,1-Dioxide Scaffold

Traditional synthetic approaches to cyclic sulfamides like this compound have historically relied on fundamental organic reactions to construct the core heterocyclic ring. These methods are foundational and often involve multi-step sequences that are well-understood and reliable, though sometimes lacking in efficiency compared to modern methods.

Strategies for Core Heterocyclic Ring Formation, including Acylation of Sulfamides

The formation of the seven-membered thiadiazepane ring is typically achieved through intramolecular cyclization of a linear precursor containing a sulfamide (B24259) moiety and a reactive group at an appropriate distance. One of the cornerstone strategies involves the intramolecular acylation of a sulfamide. This process often begins with a bifunctional starting material, where one terminus is a sulfamoyl group (-SO₂NH₂) and the other is a carboxylic acid derivative (e.g., an acyl chloride or ester).

In a typical sequence, a γ-amino acid or a related 4-carbon backbone is functionalized with a sulfamoyl chloride at the amino terminus. The resulting linear precursor, possessing a terminal carboxylic acid and a sulfamide group, is then activated. The carboxylic acid is often converted to a more reactive species, such as an acyl chloride, which can then undergo an intramolecular reaction with the nitrogen atom of the sulfamide under basic conditions to close the seven-membered ring. While direct literature on the this compound is specific, analogous intramolecular Friedel-Crafts acylations are a well-established method for forming sulfur-containing heterocycles. digitellinc.comnih.gov

Another classical approach involves the condensation of a sulfamide with a 1,4-bifunctional electrophile. For instance, the acid-mediated condensation of sulfamide with β-diketones is a known method for preparing six-membered 1,2,6-thiadiazine 1,1-dioxides. nih.gov A similar conceptual approach can be envisioned for the seven-membered 1,2,7-thiadiazepane ring, utilizing a 1,4-dicarbonyl compound or a related synthon that can react with the two nitrogen atoms of a sulfamide to form the heterocyclic core.

Table 1: Comparison of Selected Classical Ring-Forming Strategies

| Strategy | Key Precursor | Typical Reagents & Conditions | Advantages/Disadvantages |

|---|

| Intramolecular Acylation | Linear sulfamide-carboxylic acid | 1. Thionyl chloride (SOCl₂) to form acyl chloride. 2. Organic base (e.g., triethylamine) for cyclization. | Adv: Well-defined regiochemistry. Disadv: Requires multi-step precursor synthesis. | | Condensation Reaction | Sulfamide and a 1,4-dielectrophile | Acid catalysis (e.g., TFA, H₂SO₄) with a suitable 1,4-dicarbonyl or dihaloalkane. | Adv: Potentially fewer steps. Disadv: Risk of polymerization; yields can be variable. | | Intramolecular Alkylation | N-(4-halobutyl)sulfamide | Strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF). | Adv: Forms C-N bond directly. Disadv: Precursor synthesis can be challenging; potential for side reactions. |

Development of Approaches to Unsymmetrical Sulfamides as Precursors

The synthesis of substituted and more complex 1,2,7-thiadiazepane derivatives often necessitates the use of unsymmetrical sulfamides as starting materials. Classical methods for preparing these precursors suffered from limitations such as narrow substrate scope and variable yields. rsc.org The sequential addition of two different amines to an electrophilic sulfur(VI) center was often complicated by the instability of the intermediate or competitive formation of the symmetrical product. rsc.org

A significant advancement in this area is the development of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. rsc.orgrsc.orgresearchgate.net This methodology provides a practical and highly efficient route to unsymmetrical sulfamides. rsc.org The process typically involves the reaction of a primary amine with a stable sulfur(VI) fluoride reagent, such as sulfuryl fluoride (SO₂F₂) or a solid analog, to form a stable sulfamoyl fluoride intermediate. chemrxiv.org This intermediate can then be reacted with a second, different amine to generate the desired unsymmetrical sulfamide in high yield. rsc.org The SuFEx reaction is noted for its mild conditions, operational simplicity (being tolerant of water and oxygen), and broad functional group tolerance, making it a powerful tool for generating the diverse precursors needed for complex thiadiazepane synthesis. rsc.orgresearchgate.netresearchgate.net

Modern and High-Throughput Synthetic Strategies

To accelerate the discovery of biologically active thiadiazepane derivatives, modern synthetic methodologies have focused on speed, efficiency, and the ability to generate large numbers of compounds (libraries) for screening. These strategies employ advanced technologies like microwave synthesis, automation, and solid-phase techniques.

Microwave-Assisted Continuous Flow Organic Synthesis (MACOS) for Thiadiazepane Library Generation

Microwave-Assisted Continuous Flow Organic Synthesis (MACOS) is a technology that combines the rapid heating of microwave irradiation with the scalability and control of continuous flow chemistry. bac-lac.gc.caresearchgate.net This technique has been successfully applied to the production of thiadiazepane libraries. For example, a MACOS protocol was developed for the synthesis of a 50-member library of functionalized 1,2,5-thiadiazepane 1,1-dioxides. akjournals.com The key reaction in this synthesis was a one-pot elimination and inter-/intramolecular double aza-Michael addition. akjournals.com

Table 2: Example Parameters from MACOS Library Synthesis of 1,2,5-Thiadiazepane 1,1-Dioxides

| Parameter | Description | Reference Finding |

|---|---|---|

| Reaction Strategy | One-pot, double aza-Michael addition | Utilized a linear sulfonamide precursor which cyclized upon reaction with various primary amines. akjournals.com |

| Heating | Microwave Irradiation | Provided rapid and uniform heating, significantly reducing reaction times compared to conventional methods. akjournals.comnih.gov |

| Platform | Continuous Flow Reactor | Enabled safe scale-up and library production by continuously pumping reagents through the microwave cavity. akjournals.com |

| Throughput | 50-member library | A diverse library was synthesized with yields ranging from 50-80% and purities over 90%. akjournals.com |

| Scale | 100-300 mg per compound | The MACOS protocol was suitable for producing substantial quantities for biological screening. akjournals.com |

Automated Parallel Synthesis Platforms in the Production of Thiadiazepane Derivatives

Automated parallel synthesis has become an indispensable tool for generating large libraries of compounds for high-throughput screening. nih.gov Platforms like the Chemspeed Accelerator (SLT-100) synthesizer automate the repetitive tasks of liquid and solid handling, heating, stirring, and purification, allowing for the rapid production of hundreds of unique molecules. nih.govresearchgate.net

This technology has been used to construct a 225-member library of thiadiazepan-1,1-dioxide-4-ones, resulting in the successful preparation of 184 distinct sultams. nih.govresearchgate.net The synthetic strategy was based on three core scaffolds prepared via an aza-Michael reaction using a vinyl sulfonamide linchpin. nih.gov These cores were then diversified using a sequential, two-step process involving a [3 + 2] Huisgen cycloaddition followed by a Pd-catalyzed Suzuki-Miyaura coupling, all performed on the automated platform. researchgate.net Similarly, a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides was also successfully prepared using a Chemspeed platform, demonstrating the versatility of this approach for the thiadiazepane class. nih.gov

Solid-Phase Synthetic Techniques for Substituted Thiadiazepane 1,1-Dioxides

Solid-phase organic synthesis (SPOS) offers significant advantages for library production, most notably the simplification of purification. In SPOS, the starting material is covalently attached to an insoluble polymer resin. Reagents are added in excess to drive reactions to completion, and purification is achieved by simply washing the resin to remove excess reagents and byproducts. The final product is then cleaved from the solid support.

While specific examples for this compound are not prevalent in the reviewed literature, the principles of SPOS are readily applicable to this scaffold. A general strategy would involve anchoring a suitable building block, such as an amino acid or a protected sulfamide, to a resin. The heterocyclic ring could then be constructed on the solid support through a series of reactions, including cyclization. For example, a resin-bound amino acid could be sulfonylated and then cyclized via intramolecular alkylation or acylation. Subsequent functionalization of the heterocyclic core could be performed before the final product is cleaved from the resin. This approach allows for the systematic variation of substituents at multiple positions on the thiadiazepane ring, making it a powerful strategy for generating diverse libraries for medicinal chemistry exploration.

Advanced Derivatization and Functionalization Methodologies

The ability to precisely modify a core molecular structure is paramount for developing new chemical entities with tailored properties. For this compound, advanced derivatization would involve the selective modification of the nitrogen atoms and the carbon backbone of the ring.

Regioselective N-Substitution and Strategic Side Chain Incorporation

A critical aspect of derivatizing the this compound scaffold would be the ability to selectively substitute the two nitrogen atoms (at positions 2 and 7). Regioselective N-alkylation or N-arylation would allow for the introduction of various side chains, which could be pivotal for modulating the compound's biological activity or material properties.

In related heterocyclic systems, such as certain thiadiazines, regioselective N-alkylation has been achieved by carefully controlling reaction conditions, including the choice of base, solvent, and alkylating agent. For instance, the sequential N-alkylation of a 1,2,6-thiadiazine 1,1-dioxide core has been demonstrated as a viable strategy for introducing different substituents. A similar approach for this compound would likely involve the protection of one nitrogen atom while the other is functionalized, followed by deprotection and subsequent derivatization of the second nitrogen. The steric and electronic environment around each nitrogen atom would play a crucial role in determining the regioselectivity of these reactions.

The strategic incorporation of side chains containing various functional groups would be a primary goal. This could include alkyl chains, aryl groups, or chains bearing esters, amides, or other reactive handles for further modification.

| Reagent Class | Potential Outcome |

| Alkyl Halides | Introduction of simple or functionalized alkyl chains |

| Aryl Boronic Acids | Palladium-catalyzed N-arylation |

| Acyl Chlorides | N-acylation to introduce amide functionalities |

Introduction of Diverse Chemical Functionalities for Subsequent Transformations

Beyond direct N-substitution, the introduction of versatile chemical functionalities onto the this compound core would be essential for creating a platform for further chemical transformations. This could involve incorporating groups that can participate in a wide range of chemical reactions, such as cross-coupling, click chemistry, or bioconjugation.

For example, introducing a halogen atom (e.g., bromine or iodine) onto the carbon backbone of the ring would open up possibilities for numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This would enable the attachment of a vast array of aryl, alkynyl, and amino groups, respectively.

Similarly, the incorporation of an azide or an alkyne functionality would pave the way for cycloaddition reactions, as will be discussed in the next section. Other key functionalities could include esters, which can be hydrolyzed to carboxylic acids for amide coupling, or protected alcohols that can be deprotected and further functionalized.

| Functional Group | Potential Subsequent Transformation |

| Halogen (Br, I) | Palladium-catalyzed cross-coupling reactions |

| Azide (-N3) | Huisgen cycloaddition (Click Chemistry) |

| Alkyne (-C≡CH) | Huisgen cycloaddition, Sonogashira coupling |

| Ester (-COOR) | Hydrolysis to carboxylic acid for amide coupling |

Preparation of Triazolated Thiadiazepane 1,1-Dioxides via Cycloaddition Reactions

The formation of triazole rings via cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a powerful tool in modern synthetic chemistry for creating complex molecules. nih.gov The application of this methodology to this compound would lead to the formation of novel triazolated derivatives with potentially interesting biological or material properties.

This would necessitate the synthesis of this compound derivatives bearing either an azide or a terminal alkyne functionality. For instance, an N-substituted derivative with a terminal alkyne could be reacted with a variety of organic azides to generate a library of 1,4-disubstituted 1,2,3-triazoles. Conversely, an azido-functionalized thiadiazepane could be reacted with different terminal alkynes.

While there is no specific literature on the synthesis of triazolated 1,2,7-thiadiazepane 1,1-dioxides, the successful automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides has been reported. nih.govnih.gov This was achieved through a one-pot, sequential elimination, double-aza-Michael reaction, and a [3+2] Huisgen cycloaddition pathway. nih.govnih.gov This precedent suggests that similar cycloaddition strategies could be successfully applied to appropriately functionalized this compound precursors.

| Reactant 1 (Thiadiazepane Derivative) | Reactant 2 | Product |

| Alkyne-functionalized | Organic Azide | 1,4-Disubstituted 1,2,3-triazole derivative |

| Azide-functionalized | Terminal Alkyne | 1,4-Disubstituted 1,2,3-triazole derivative |

Reaction Mechanisms and Chemical Transformations of 1,2,7 Thiadiazepane 1,1 Dioxide Systems

Ring Contraction Reactions of Thiadiazepane 1,1-Dioxides

Ring contraction reactions of thiadiazepane 1,1-dioxides represent a synthetically valuable transformation, providing access to smaller, often more stable, heterocyclic systems. These reactions typically involve the formation of new bonds and the cleavage of existing ones within the seven-membered ring, leading to the extrusion of atoms or functional groups.

Conversion Pathways to Related Thiazine (B8601807) and Benzothiazine Derivatives

An important ring contraction pathway for thiadiazepine 1,1-dioxides is their conversion to six-membered thiazine and benzothiazine derivatives. Research has demonstrated an efficient synthesis of 4H-benzo[b] rsc.orgpsu.eduthiazine 1,1-dioxides through an unprecedented ring contraction of 2,5-dihydrobenzo[f] rsc.orgrsc.orgrsc.orgthiadiazepine 1,1-dioxides. acs.orgacs.org These starting materials are readily accessible from commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. acs.orgresearchgate.netnih.gov The structural similarity of 1,4-benzothiazines to the pharmacologically significant 10H-phenothiazines has spurred considerable interest in their synthesis and biological evaluation. acs.org 1,4-Benzothiazines and their analogues are known to exhibit a range of biological activities, including sedative, anthelmintic, antiulcer, anticancer, antibacterial, and antifungal effects. acs.orgnih.gov

The S-oxidized 4H-benzo[b] rsc.orgpsu.eduthiazine 1,1-dioxide analogues have gained prominence in organic synthesis and medicinal chemistry since their initial description in 1968. acs.orgacs.org These compounds are under investigation for their potential to inhibit the hepatitis C virus (HCV) NS5B polymerase and to activate ATP-sensitive potassium channels. acs.org The conversion of the seven-membered thiadiazepine ring to the six-membered benzothiazine ring provides a novel route to these pharmacologically relevant heterocycles. acs.orgacs.org The synthesis of various 4H-1,4-benzothiazine-1,1-dioxides (sulfones) has also been achieved through the oxidation of 4H-1,4-benzothiazines using 30% hydrogen peroxide in glacial acetic acid. researchgate.net

Elucidation of Mechanistic Pathways involving Carbon-Sulfur Bond Formation in Contraction Processes

The ring contraction of 2,5-dihydrobenzo[f] rsc.orgrsc.orgrsc.orgthiadiazepine 1,1-dioxides to 4H-benzo[b] rsc.orgpsu.eduthiazine 1,1-dioxides proceeds under mild conditions and is characterized by the formation of a new carbon-sulfur bond. acs.orgacs.org This transformation represents an efficient synthetic route to these valuable heterocyclic compounds and is amenable to solid-phase synthesis, which facilitates the preparation of diverse libraries of compounds for biological screening. acs.orgresearchgate.net

While the precise mechanism for the ring contraction of 1,2,7-thiadiazepane 1,1-dioxide itself is not extensively documented, studies on analogous systems provide insight. The thermal rearrangements of fused 1λ4,2-thiazines, which are structurally related to the intermediates in these contractions, involve sigmatropic shifts. rsc.orgrsc.org For instance, the thermal treatment of fused 1H-4,2-thiazines in xylene can lead to rearrangement to 4aH-isomers, involving a rsc.orgpsu.edu shift of a substituent from the sulfur atom to a carbon atom. psu.edu In the case of an S-methyl substituted thienothiazine, this rearrangement is accompanied by proton tautomerism and a rsc.orgrsc.org rearrangement, ultimately leading to a thienothiazepine. psu.edursc.org These examples highlight the propensity of sulfur-nitrogen heterocycles to undergo rearrangements involving carbon-sulfur bond formation and cleavage.

Role of Zwitterionic Intermediates and Dinitrogen Extrusion in Thermal Rearrangements

While direct evidence for the involvement of zwitterionic intermediates and dinitrogen extrusion in the thermal rearrangements of this compound is scarce, the chemistry of related nitrogen- and sulfur-containing heterocycles suggests these as plausible mechanistic pathways. Thermal rearrangements of fused 1λ4,2-thiazines are understood to proceed through ylidic intermediates, which are zwitterionic in nature. psu.edu These cyclic sulfur-nitrogen ylides can undergo sigmatropic rearrangements, such as rsc.orgrsc.org- and rsc.orgpsu.edu-shifts, which are characteristic of acyclic sulfonium (B1226848) ylides. psu.edu

Dinitrogen extrusion is a common feature in the thermal and photochemical reactions of cyclic azo compounds, leading to the formation of biradicals that can subsequently form new carbon-carbon bonds. This strategy is employed in various ring-forming and skeletal editing reactions. While not directly observed for this compound, if a precursor containing a diazene (B1210634) functionality were used in its synthesis or a subsequent transformation, dinitrogen extrusion could be a key step in a rearrangement or fragmentation pathway.

Ring Expansion Reactions and Skeletal Rearrangements

Ring expansion reactions of existing heterocyclic frameworks provide an alternative and powerful strategy for the synthesis of larger ring systems, such as the seven-membered azepine core. Skeletal rearrangements, on the other hand, can lead to novel and often complex molecular architectures.

Multi-Atom Ring Expansions for the Synthesis of Azepine Analogues

The synthesis of azepanes and azepines, seven-membered nitrogen-containing heterocycles, is of significant interest due to their presence in numerous biologically active natural products and synthetic compounds. rsc.orgresearchgate.netslideshare.net Ring expansion of smaller, more readily available heterocyclic systems is a common and effective method for constructing the azepine skeleton. rsc.orgrsc.orgresearchgate.net

For instance, diastereomerically pure azepane derivatives have been prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.orgrsc.org This methodology has been successfully applied to the construction of the azepine backbone of potential biologically active compounds. rsc.orgrsc.org Similarly, functionalized tetrahydro-1,3-diazepin-2-ones have been synthesized via the ring expansion of tetrahydropyrimidines. rsc.org The reaction of 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates with basic nucleophilic reagents leads to the high-yield formation of 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives. researchgate.net A novel one-step synthesis of tetrahydro rsc.orgrsc.orgdiazepinones has also been developed through the base-promoted rearrangement of α,β-epoxy-N-aziridinylimines. nih.gov Furthermore, a new two-step, one-pot synthesis of benzo[f] rsc.orgrsc.orgthiazepine 1,1-dioxides has been developed, which involves a visible-light-mediated aza Paternò–Büchi reaction followed by a Lewis acid-catalyzed ring expansion of an azetidine (B1206935) intermediate. rsc.org

While specific examples of ring expansions starting from this compound are not prominent in the literature, the general principles observed in these related systems suggest that such transformations could be a viable strategy for the synthesis of novel, larger heterocyclic frameworks.

Investigation of Unprecedented Intramolecular Rearrangements within Thiadiazepane Frameworks

The study of intramolecular rearrangements within the 1,2,7-thiadiazepane framework is an area with potential for the discovery of novel chemical transformations. While specific "unprecedented" rearrangements of this particular heterocycle are not yet documented in the literature, the thermal behavior of related fused thiazine systems provides a basis for predicting potential rearrangement pathways.

For example, the thermal rearrangement of fused 1λ4,2-thiazines can lead to significant skeletal reorganization. When heated, these compounds can isomerize via rsc.orgpsu.edu sigmatropic shifts. psu.edursc.org In some cases, this is followed by further transformations, such as the rearrangement of a 4aH-thienothiazine to a pyrrolo[1,2-b]isothiazole at elevated temperatures. rsc.org With an S-methyl substituted thienothiazine, a rsc.orgrsc.org rearrangement can occur, leading to the formation of a thienothiazepine, which represents a ring expansion of the thiazine ring. psu.edursc.org These examples of complex thermal rearrangements in related sulfur-nitrogen heterocycles suggest that the this compound system could also be a substrate for novel and potentially synthetically useful intramolecular rearrangements under appropriate thermal or photochemical conditions. Further research in this area is warranted to explore the full scope of the chemical reactivity of this heterocyclic system.

Key Mechanistic Pathways in Thiadiazepane 1,1-Dioxide Synthesis

The synthesis of the this compound core and its derivatives relies on several sophisticated chemical transformations. The reaction mechanisms underpinning these syntheses are crucial for understanding how the seven-membered sultam ring is constructed and functionalized. Key mechanistic pathways include double aza-Michael additions, Huisgen cycloadditions for further derivatization, and sulfa-Dieckmann type cyclizations.

Mechanistic Studies of Double Aza-Michael Addition Sequences

The double aza-Michael reaction is a powerful strategy for the formation of nitrogen-containing heterocyclic systems, as it facilitates the creation of two new carbon-nitrogen bonds in a single, efficient process. nih.gov In the context of synthesizing thiadiazepane 1,1-dioxide scaffolds, this reaction typically involves an intermolecular addition followed by an intramolecular cyclization. This sequence is often part of a multi-step strategy sometimes referred to as a 'click, click, cy-click' process, which emphasizes its efficiency and modularity. nih.govnih.gov

The general mechanism begins with a precursor such as a tertiary vinyl sulfonamide, which is prepared to contain a suitable leaving group. nih.gov The key steps of the cyclization sequence are as follows:

In Situ Formation of the Michael Acceptor : The process is initiated by a base-mediated β-elimination, which unmasks a vinyl sulfone moiety. This highly reactive α,β-unsaturated system serves as the initial Michael acceptor. nih.gov

Intermolecular Aza-Michael Addition : A primary amine, acting as the nitrogen nucleophile, attacks the β-carbon of the newly formed vinyl sulfone. This is the first aza-Michael addition, forming a new C-N bond and generating a secondary amine intermediate. mdpi.comwikipedia.org

Intramolecular Aza-Michael Addition : The secondary amine within the intermediate then acts as an internal nucleophile. It attacks a second Michael acceptor present in the molecule, leading to the formation of the seven-membered thiadiazepane ring. This cyclization is the second aza-Michael addition. nih.gov

This one-pot sequence, which combines an elimination with a double conjugate addition, provides a facile route to functionalized 1,2,5-thiadiazepane 1,1-dioxide scaffolds. nih.gov The reaction is versatile, accommodating various linear and benzylamines, although sterically hindered amines may not undergo the double addition effectively. nih.gov

Table 1: Key Components and Roles in the Double Aza-Michael Addition Sequence

| Component | Role | Mechanistic Step |

| Tertiary Sulfonamide Precursor | Starting material containing a latent Michael acceptor | Pre-cyclization |

| Base (e.g., DBU) | Catalyst for elimination | Step 1: Formation of Michael Acceptor |

| Primary Amine | Dinucleophile | Step 2 & 3: Inter- and Intramolecular Additions |

| Vinyl Sulfone | Electrophilic Michael Acceptor | Step 2: Intermolecular Addition |

| Second Acceptor Moiety | Internal electrophile for cyclization | Step 3: Intramolecular Addition |

Insights into Huisgen Cycloaddition in Sequential One-Pot Syntheses

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, enabling the synthesis of five-membered rings from a 1,3-dipole and a dipolarophile. organic-chemistry.orgsphinxsai.comnih.gov This reaction is particularly valuable in medicinal chemistry for its reliability and stereospecificity, often referred to as a "click" reaction, especially in its copper-catalyzed variant (CuAAC). nih.govnih.gov

In the synthesis of complex thiadiazepane 1,1-dioxides, the Huisgen cycloaddition is often employed in a sequential, one-pot procedure immediately following the formation of the core ring structure. nih.gov This allows for the introduction of additional molecular diversity, such as a triazole ring, onto the thiadiazepane scaffold.

The mechanistic pathway for this sequential process is as follows:

Formation of the Thiadiazepane Scaffold : First, the thiadiazepane 1,1-dioxide ring is constructed, for instance, via the double aza-Michael addition sequence described previously. The starting materials are chosen such that the resulting scaffold bears a functional group suitable for cycloaddition, typically an alkyne or an azide. nih.gov

Huisgen 1,3-Dipolar Cycloaddition : After the formation of the thiadiazepane ring, the 1,3-dipole (e.g., an organic azide) and the dipolarophile (e.g., a terminal alkyne) are introduced into the reaction mixture. The reaction proceeds via a concerted, pericyclic transition state where the 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile combine to form the new five-membered ring. organic-chemistry.orgsphinxsai.com

The copper(I)-catalyzed version of this reaction (CuAAC) is frequently used as it proceeds under mild conditions and, crucially, offers high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer exclusively. organic-chemistry.orgnih.gov This one-pot, sequential approach has been successfully automated for the creation of large compound libraries, demonstrating its robustness and utility in drug discovery. nih.gov

Table 2: Components of the Sequential Double Aza-Michael/Huisgen Cycloaddition

| Component | Type | Role in Huisgen Cycloaddition |

| Functionalized Thiadiazepane | Product from first step | Scaffold bearing either the alkyne or azide |

| Organic Azide (R-N₃) | 1,3-Dipole | 4π electron component |

| Terminal Alkyne (R-C≡CH) | Dipolarophile | 2π electron component |

| Copper(I) Salt (e.g., CuSO₄/Na-Ascorbate) | Catalyst (optional, for CuAAC) | Accelerates reaction and controls regioselectivity |

| Triazolated Thiadiazepane | Final Product | Fused or appended heterocyclic system |

Detailed Analysis of Sulfa-Dieckmann Condensation and Related Cyclization Mechanisms

The Dieckmann condensation is a classic intramolecular reaction used to form cyclic β-keto esters from diesters. wikipedia.orgmasterorganicchemistry.com The mechanism is an intramolecular variant of the Claisen condensation. libretexts.orgyoutube.com It proceeds via the following steps:

Enolate Formation : A strong base deprotonates the α-carbon of one of the ester groups, creating a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org

Intramolecular Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. wikipedia.orgyoutube.com

Cyclization and Elimination : This attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating an alkoxide leaving group to yield a cyclic β-keto ester. libretexts.org

The "Sulfa-Dieckmann" condensation is a conceptual extension of this reaction, applied to the synthesis of sulfur-containing rings like this compound. In this variation, the strongly electron-withdrawing sulfonyl group (SO₂) plays a key role in activating an adjacent methylene (B1212753) group, analogous to a carbonyl group in a standard Dieckmann reaction.

A plausible mechanism for a Sulfa-Dieckmann cyclization to form a this compound ring would involve a substrate containing a sulfonamide and an ester group, separated by an appropriate linker.

Carbanion Formation : A base deprotonates the carbon atom alpha to the sulfonyl group. The resulting carbanion is highly stabilized due to the powerful inductive and resonance effects of the SO₂ group.

Intramolecular Cyclization : This stabilized carbanion acts as the nucleophile, attacking the carbonyl carbon of the ester group intramolecularly.

Ring Closure : This nucleophilic attack leads to the formation of the seven-membered ring and elimination of the ester's alkoxy group, resulting in a cyclic β-keto sultam.

This pathway leverages the acidity of protons adjacent to a sulfonyl group to drive the cyclization, providing a strategic route to the core thiadiazepane structure.

Table 3: Comparison of Standard Dieckmann and Proposed Sulfa-Dieckmann Condensation

| Feature | Standard Dieckmann Condensation | Proposed Sulfa-Dieckmann Condensation |

| Starting Material | Acyclic Diester | Acyclic Ester-Sulfonamide |

| Nucleophile Source | α-carbon to an ester (C=O) | α-carbon to a sulfonyl group (SO₂) |

| Electrophile | Ester carbonyl (C=O) | Ester carbonyl (C=O) |

| Product | Cyclic β-Keto Ester | Cyclic β-Keto Sultam |

| Driving Force | Formation of a stable enolate product | Formation of a highly stabilized α-sulfonyl carbanion |

Conformational Analysis and Stereochemical Investigations

Identification and Characterization of Preferred Conformations

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the conformational preferences of the parent scaffold, 1,2,7-thiadiazepane. These studies provide a foundational understanding applicable to its 1,1-dioxide derivative. The seven-membered ring of 1,2,7-thiadiazepane can adopt several conformations, including chair, boat, twist-chair, and twist-boat forms.

DFT calculations at the B3LYP/cc-pVDZ level of theory have identified a number of stable conformers for the parent 1,2,7-thiadiazepane. researchgate.net These include four twist-chair (TC), six twist-boat (TB), two boat (B), and two chair (C) conformations. researchgate.net Among these, the twist-chair conformer, specifically TC1, has been identified as the most stable form. researchgate.net The twist-chair conformations are generally predicted to be lower in energy than the corresponding boat and chair forms. researchgate.net

For 1,2,7-thiadiazepane 1,1-dioxide, the presence of the bulky and polar sulfonyl group is expected to influence the conformational equilibrium. While direct experimental data for the 1,1-dioxide is scarce, the principles derived from its parent compound are highly relevant. The strong preference for a twist-chair conformation is likely to be maintained, although the specific geometric parameters and relative energies of the different conformers will be modulated by the SO2 group. Natural bond orbital (NBO) analysis on the parent compound has shown that stereoelectronic effects, such as anomeric effects involving the nitrogen lone pairs, play a significant role in stabilizing certain conformations. researchgate.net In the 1,1-dioxide, the electronic nature of the sulfonamide moiety will be a key determinant of these interactions.

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| Twist-Chair 1 (TC1) | 0.0 |

| Twist-Chair 2 (TC2) | - |

| Twist-Chair 3 (TC3) | - |

| Twist-Chair 4 (TC4) | 7.9 |

| Twist-Boat 1 (TB1) | 20.11 |

| Twist-Boat 6 (TB6) | 35.2 |

| Chair 2 (C2) | - |

Data for some conformers were not available in the provided search results. The table is based on data for the parent 1,2,7-thiadiazepane.

Determination of Conformational Interconversion Pathways and Associated Energy Barriers

The various conformations of the 1,2,7-thiadiazepane ring are not static but are in dynamic equilibrium, interconverting through pathways that involve surmounting specific energy barriers. DFT calculations have shed light on these pathways for the parent compound, revealing a complex potential energy surface.

The interconversion between different twist-chair and twist-boat forms involves pseudorotation pathways with relatively small energy barriers. researchgate.net For instance, the degenerate interconversion of the twist-chair 3 (TC3) conformation with itself proceeds through a C-symmetric chair (C2) transition state with a very low calculated energy barrier of 2.41 kJ/mol. researchgate.net This indicates a high degree of flexibility within certain regions of the conformational space.

However, more significant conformational changes, such as the interconversion between twist-chair and boat forms, are associated with much higher activation barriers. researchgate.net The highest calculated conformational interconversion barrier is between the TC2 and twist-boat 3 (TB3) forms, which is a substantial 75.62 kJ/mol. researchgate.net This high barrier suggests that at room temperature, the interconversion between these particular conformers would be slow on the NMR timescale.

The introduction of the 1,1-dioxide functionality is expected to alter these energy barriers. The steric bulk and electrostatic interactions of the sulfonyl group will likely increase the energy of certain transition states, potentially hindering some interconversion pathways while favoring others.

| Interconversion Pathway | Energy Barrier (kJ/mol) |

|---|---|

| TC3 ⇌ C2 ⇌ TC3 | 2.41 |

| TC2 ⇌ TB3 | 75.62 |

This table presents selected energy barriers for the parent 1,2,7-thiadiazepane as a model system.

Assessment of Substituent Effects on Molecular Conformation and Ring Flexibility

Substituents can influence the conformational equilibrium in several ways:

Steric Effects: Bulky substituents will tend to occupy positions that minimize steric hindrance. In a chair-like or twist-chair conformation, this often means an equatorial or pseudo-equatorial orientation is favored over an axial or pseudo-axial one.

Electronic Effects: The electronic nature of substituents can lead to stabilizing or destabilizing interactions. For example, the anomeric effect, which involves the interaction of a lone pair on a heteroatom with an adjacent antibonding orbital, can favor specific conformations. In the case of this compound, interactions involving the nitrogen lone pairs and the S-N or S-C bonds will be important.

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can lock the ring into a specific conformation. For instance, a substituent on a nitrogen atom with a hydrogen bond donor or acceptor could interact with the sulfonyl oxygens or the other nitrogen atom.

These substituent effects can significantly alter the flexibility of the ring system. A bulky substituent might increase the energy barrier for ring inversion, making the ring more rigid. Conversely, certain electronic interactions could lower the energy of a transition state, increasing the conformational flexibility.

Stereochemical Implications and Chirality in this compound Structures

The non-planar nature of the this compound ring gives rise to important stereochemical considerations, including the potential for chirality. Chirality can arise in this system through several mechanisms:

Chiral Centers: Substitution on the carbon atoms of the ring can create stereogenic centers. For example, a substituent on C4, C5, or C6 would render that carbon chiral, leading to the existence of enantiomers.

Chiral Conformations: Even without a stereogenic carbon, the inherent chirality of the twist-chair and twist-boat conformations means that if the ring inversion is slow enough, the molecule can exist as a pair of enantiomeric conformers (atropisomers). The high energy barrier for certain interconversions in the parent 1,2,7-thiadiazepane suggests that atropisomerism could be observable in substituted derivatives of the 1,1-dioxide, particularly at low temperatures.

Chiral Axis: In appropriately substituted derivatives, restricted rotation around single bonds can lead to axial chirality.

The presence of the 1,2,7-thiadiazepane-1,1-dioxide scaffold has been noted in patent literature concerning covalent small molecule inhibitors, where the possibility of stereoisomers is acknowledged. google.com This underscores the importance of understanding the chirality of this heterocyclic system in the context of medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. The synthesis of chiral seven-membered cyclic sulfonamides has been a subject of research, further highlighting the significance of stereochemistry in this class of compounds.

Computational Chemistry Investigations of 1,2,7 Thiadiazepane 1,1 Dioxide

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Conformational Energy Profiles

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures and energetics. For a flexible seven-membered ring system like 1,2,7-thiadiazepane 1,1-dioxide, DFT calculations would be instrumental in identifying stable conformers and the energy barriers between them.

Detailed DFT studies on the parent compound, 1,2,7-thiadiazepane, have revealed a complex conformational landscape. These investigations have identified multiple stable and transition state conformers, including twist-chair (TC), twist-boat (TB), boat (B), chair (C), and twist (T) forms. The twist-chair conformer was determined to be the most stable. The introduction of the dioxide group at the sulfur atom in this compound is expected to significantly influence the conformational preferences and energy profiles due to steric and electronic effects.

Table 1: Predicted Conformational Analysis Data for this compound based on Analogous Compounds

| Conformer Type | Predicted Relative Stability | Key Geometric Features |

| Twist-Chair (TC) | Likely most stable | Staggered arrangements of substituents, minimizing torsional strain. |

| Twist-Boat (TB) | Higher in energy than TC | Some eclipsing interactions, leading to increased strain. |

| Boat (B) | High energy conformer | Significant steric hindrance and eclipsing interactions. |

| Chair (C) | High energy conformer | Potential for transannular interactions. |

Note: This data is predictive and based on studies of analogous heterocyclic systems. Specific energy values would require dedicated DFT calculations for this compound.

Theoretical Studies of Reaction Mechanisms, Transition States, and Reaction Kinetics

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, characterize the high-energy transition states that govern reaction rates, and calculate the kinetics of these processes. For this compound, theoretical studies could explore various reactions, such as ring-opening, substitution at the nitrogen atoms, or reactions involving the sulfonyl group.

For instance, in the study of related compounds like 1,2,5-thiadiazole (B1195012) 1,1-dioxides, DFT calculations have been employed to understand their reactivity and the mechanisms of their formation and subsequent reactions. nih.govresearchgate.net Similar approaches could be applied to this compound to predict its reactivity profile. Theoretical investigations could map out the potential energy surfaces for proposed reactions, identifying the most favorable pathways.

Table 2: Hypothetical Reaction Data for this compound

| Reaction Type | Predicted Intermediate(s) | Predicted Transition State Geometry | Key Activation Barrier Determinants |

| N-Alkylation | N-alkylated cation | Trigonal bipyramidal at nitrogen | Steric hindrance around the nitrogen atoms, nature of the alkylating agent. |

| Ring Opening | Zwitterionic species | Heterolytic cleavage of S-N or C-N bonds | Ring strain, solvent effects. |

| Reduction of Sulfonyl | Sulfinate intermediate | Attack of a reducing agent at the sulfur center | Strength of the reducing agent, electronic properties of the ring. |

Note: The data presented is hypothetical and serves as a framework for potential computational studies on this compound.

Prediction of Electronic Structure Parameters and Chemical Reactivity

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods can predict a variety of electronic parameters that offer insights into where and how a molecule is likely to react. For this compound, these parameters can pinpoint reactive sites and predict the nature of its interactions with other chemical species.

Key electronic structure parameters that would be calculated include:

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively.

Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Studies on analogous 1,2,5-thiadiazole 1,1-dioxides have shown that the dioxide group significantly influences the electronic properties of the heterocyclic ring. researchgate.net

Table 3: Predicted Electronic Structure Parameters for this compound

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Lower propensity for oxidation. |

| LUMO Energy | Relatively low | Susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. |

| MEP | Negative potential around oxygen atoms of the sulfonyl group, positive potential near the nitrogen-bound protons. | The oxygen atoms are likely sites for interaction with electrophiles or hydrogen bond donors. The N-H protons will be acidic. |

| NBO Charges | Significant positive charge on the sulfur atom, negative charges on the oxygen atoms. | The sulfur atom is an electrophilic center. |

Note: These predictions are based on the expected electronic effects of the sulfonyl group and the heterocyclic framework.

Application of Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for studying static structures and energy profiles, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for comprehensively sampling its vast conformational space. nih.govmdpi.com

By simulating the motion of the atoms over time, MD can reveal the preferred conformations in different environments (e.g., in various solvents), the pathways of conformational changes, and the timescales of these dynamics. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting. The results of MD simulations can also be used to calculate thermodynamic properties such as conformational entropy. nih.gov

Table 4: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Information Gained | Potential Research Application |

| Unbiased MD in Water | Dominant solution-phase conformations, hydrogen bonding patterns with water. | Understanding its behavior in aqueous environments. |

| Enhanced Sampling (e.g., Metadynamics) | Free energy landscape of conformational changes, identification of rare, high-energy conformers. | Comprehensive mapping of the conformational space and interconversion pathways. |

| MD with a Target Protein | Binding modes, interaction energies, conformational changes upon binding. | In silico screening for potential biological activity. |

Note: The applications listed are illustrative of how MD simulations could be powerfully applied to study the dynamics of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction for Definitive Solid-State Structural Elucidation, including Single Crystal X-ray Diffraction

No published single crystal or powder X-ray diffraction data for 1,2,7-Thiadiazepane 1,1-dioxide could be located. This information is crucial for the definitive determination of its solid-state structure, including bond lengths, bond angles, and crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational and Structural Analysis

There are no available ¹H or ¹³C NMR spectra, nor any advanced NMR studies (such as COSY, HSQC, HMBC, or NOESY) for this compound in the reviewed literature. Such data would be essential for confirming its molecular structure and analyzing its conformational dynamics in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Assignments

Specific infrared (IR) and Raman spectroscopy data for this compound are not available. These techniques are fundamental for identifying characteristic vibrational modes of its functional groups, particularly the sulfonyl (SO₂) and amine (N-H) groups within the seven-membered ring.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

No mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pathways of this compound, could be found in the public scientific record.

Correlative Analysis of Experimental Data with Theoretical Predictions from Computational Studies

Without experimental data, a correlative analysis with theoretical predictions from computational studies cannot be performed. While it is possible to computationally model the structure and properties of this compound, there is no published research containing such calculations or comparisons with experimental results.

Applications in Advanced Organic Synthesis and Chemical Sciences

1,2,7-Thiadiazepane 1,1-Dioxide as a Versatile Building Block in Complex Heterocyclic Synthesis

The this compound framework serves as a highly adaptable starting point for the synthesis of a wide array of intricate heterocyclic systems. Its inherent functionalities, including the cyclic sulfamide (B24259) moiety, provide multiple reaction sites for elaboration and diversification. Chemists have successfully employed this scaffold to access novel chemical entities with potential applications in medicinal chemistry and materials science. core.ac.ukmdpi.com

The synthesis of various thiadiazole derivatives, which are structurally related to thiadiazepanes, highlights the general importance of sulfur-nitrogen containing heterocycles in the development of new compounds. nih.govorganic-chemistry.orgnih.gov For instance, the synthesis of 1,2,5-thiadiazole (B1195012) 1,1-dioxides can be achieved through the condensation of 1,2-diketones with sulfamide, a reaction that underscores the utility of sulfamide derivatives in building heterocyclic rings. mdpi.comnih.gov This versatility extends to the synthesis of other related heterocyclic systems, demonstrating the broad applicability of these fundamental building blocks. mdpi.com

Strategic Utilization in the Construction of Diverse Structural Scaffolds via Sequential Reactions

The strategic power of this compound lies in its capacity to undergo sequential reactions, allowing for the controlled and predictable construction of diverse and complex structural scaffolds. mdpi.com The reactivity of the nitrogen and sulfur atoms within the ring, as well as the potential for functionalization at various positions, enables a stepwise approach to molecular assembly. This controlled reactivity is crucial for building libraries of related compounds for screening purposes.

For example, the synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds showcases how related sulfur-nitrogen heterocycles can be strategically dimerized to create larger, more complex structures. nih.gov This principle of sequential reaction design is fundamental to modern organic synthesis, enabling the efficient creation of molecules with desired properties.

Contribution of Thiadiazepane 1,1-Dioxide Motifs in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules. The this compound motif is an excellent scaffold for DOS due to its conformational flexibility and the multiple points for diversification. By systematically modifying the core structure through various chemical transformations, a wide range of analogs can be generated, expanding the accessible chemical space. nih.gov

The application of DOS has been successfully demonstrated in the synthesis of novel pimprinine (B1677892) derivatives, where a diversity-oriented approach led to the discovery of compounds with significant antifungal activity. nih.gov This highlights the potential of using core scaffolds like thiadiazepane 1,1-dioxide to generate libraries of compounds for biological screening and drug discovery.

Exploration of Cyclic Sulfamides within Ligand Design and Chemical Space Mapping

Cyclic sulfamides, the core functional group of this compound, are increasingly recognized for their potential in ligand design and the exploration of novel chemical space. nih.govresearchgate.netrsc.org The three-dimensional structure, polarity, and hydrogen-bonding capabilities of the cyclic sulfamide group make it an attractive pharmacophore for interacting with biological targets. researchgate.net

Future Research Directions and Unexplored Avenues for 1,2,7 Thiadiazepane 1,1 Dioxide

The saturated seven-membered heterocyclic system of 1,2,7-thiadiazepane 1,1-dioxide presents a unique and largely unexplored scaffold in chemical science. While related cyclic sulfamides have seen considerable investigation, the specific 1,2,7-isomer remains a frontier for synthetic innovation and application-driven research. The following sections outline promising future research directions that could unlock the full potential of this intriguing molecular framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.